

Direct Blue 71: Application Notes and Protocols for Histology and Cytology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 71, a tri-azo dye, is a versatile and sensitive staining reagent with established applications in proteomics and potential utility in histology and cytology.[1][2][3] Its primary mechanism of action involves the selective binding to proteins in an acidic environment, resulting in a distinct bluish-violet coloration.[1][4] This document provides detailed application notes and protocols for the use of **Direct Blue 71**, with a focus on its well-documented application in protein blotting and an exploratory guide for its potential use in histological and cytological staining.

Physicochemical Properties



Property	Value Reference		
Synonyms	Sirius Light Blue BRR, Solantine Blue FF	[2]	
C.I. Number	34140		
CAS Number	4399-55-7		
Molecular Formula	C40H23N7Na4O13S4	[2]	
Molecular Weight	1029.87 g/mol	[2]	
Appearance	Dark blue powder		
Solubility	Water soluble		

Applications in Proteomics: Staining of Proteins on Blotting Membranes

Direct Blue 71 is a highly sensitive and rapid stain for the detection of proteins immobilized on blotting membranes such as nitrocellulose (NC) and polyvinylidene difluoride (PVDF).[1][4] It offers a significant advantage over traditional stains like Ponceau S, with a tenfold higher sensitivity.[1][4] The staining is reversible, allowing for subsequent immunodetection without compromising immunoreactivity.[1][4] This makes it an excellent tool for verifying protein transfer efficiency and as a loading control in Western blotting.[5][6]

Quantitative Data: Comparison with Ponceau S

Feature	Direct Blue 71	Ponceau S	Reference
Sensitivity (NC)	5-10 ng	~50-100 ng	[1][4][6]
Sensitivity (PVDF)	10-20 ng	Not specified	[1][4]
Staining Time	< 7 minutes	Variable	[1][4]
Reversibility	Yes	Yes	[1][4]



Experimental Protocol: Staining Proteins on Blotting Membranes

This protocol is adapted from Hong et al., 2000.[1][4]

Reagents:

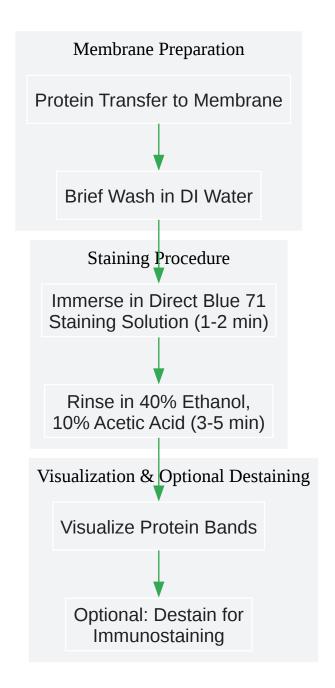
- Staining Solution: 0.08% (w/v) **Direct Blue 71** in 40% (v/v) ethanol and 10% (v/v) acetic acid.
- Rinsing Solution: 40% (v/v) ethanol and 10% (v/v) acetic acid.
- Destaining Solution (for subsequent immunostaining): A solution with a change in pH and hydrophobicity, such as a Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) solution with a mild detergent (e.g., Tween 20) at a slightly alkaline pH.

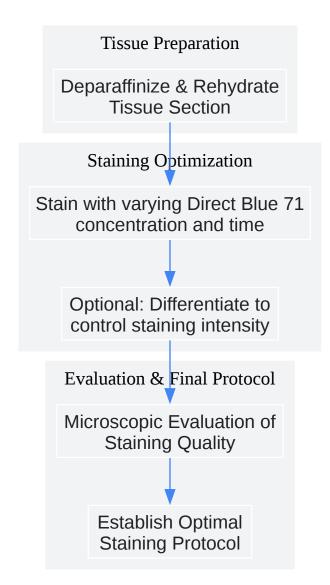
Procedure:

- Following protein transfer, wash the blotting membrane briefly in deionized water.
- Immerse the membrane in the **Direct Blue 71** Staining Solution for 1-2 minutes with gentle agitation.
- Transfer the membrane to the Rinsing Solution and agitate for 3-5 minutes to remove excess stain and reduce background.
- Visualize the protein bands. The bands will appear as bluish-violet against a faint blue or colorless background.
- Optional (for subsequent immunostaining): To destain, wash the membrane extensively with the Destaining Solution until the blue color is removed. The membrane can then proceed with the standard blocking and antibody incubation steps for Western blotting.

Experimental Workflow for Protein Blot Staining







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